(4R)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine
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Description
(4R)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.192. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
- Synthesis and Structural Analysis : This compound and its analogs have been used as precursors in the synthesis of complex molecules. For example, palladium cross-coupling amination has been employed to synthesize compounds featuring the oxazoline ring, which demonstrates significant structural stability and forms the basis for further chemical transformations (Karczmarzyk et al., 2011).
- Cyclization and Synthesis of Oxazoles : The compound has been used in hydroxyapatite-catalyzed cyclization of aryl enones, showcasing its role in the efficient synthesis of oxazole derivatives under solvent-free conditions. This method highlights the compound's versatility in organic synthesis, particularly in generating heterocyclic structures (Thirunarayanan, 2014).
Pharmaceutical Research and Development
- Antimicrobial Activities : Derivatives of this compound have been explored for their antimicrobial properties. For instance, certain triazole derivatives synthesized from reactions involving similar oxazoline structures have demonstrated good or moderate activities against various microorganisms, pointing to potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Material Science and Polymer Chemistry
- Polymer Modification : Research has been conducted on modifying polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including derivatives of oxazolines. These modifications aim to enhance the hydrogels' swelling properties and thermal stability, potentially expanding their applications in medical and biotechnological fields (Aly & El-Mohdy, 2015).
Properties
IUPAC Name |
(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFPLELNWIASCT-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738894 |
Source
|
Record name | (4R)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165035-66-5 |
Source
|
Record name | (4R)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.